molecular formula C22H21N3O6S B12190415 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B12190415
M. Wt: 455.5 g/mol
InChI Key: BTBNRJASLBUJBI-UHFFFAOYSA-N
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Description

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromenyl group, and a dimethylsulfamoylphenyl group

Preparation Methods

The synthesis of 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chromenyl group: This step may involve a coupling reaction with a chromenyl-containing reagent.

    Attachment of the dimethylsulfamoylphenyl group: This can be done through a substitution reaction using a dimethylsulfamoylphenyl halide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on biological systems.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide include other pyrrolidine derivatives, chromenyl-containing compounds, and dimethylsulfamoylphenyl derivatives

Some similar compounds include:

  • Pyrrolidine derivatives with different substituents.
  • Chromenyl-containing compounds with various functional groups.
  • Dimethylsulfamoylphenyl derivatives with different core structures.

This unique combination of functional groups in this compound makes it a compound of significant interest for further research and development.

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21N3O6S/c1-24(2)32(29,30)18-7-5-17(6-8-18)25-13-15(12-20(25)26)22(28)23-16-4-9-19-14(11-16)3-10-21(27)31-19/h3-11,15H,12-13H2,1-2H3,(H,23,28)

InChI Key

BTBNRJASLBUJBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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